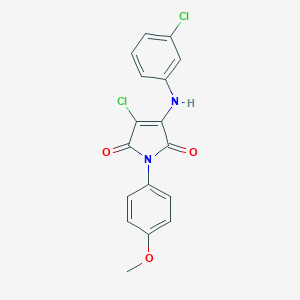![molecular formula C12H12N2OS2 B380246 2-(アリルスルファニル)-3,5,6,7-テトラヒドロ-4H-シクロペンタ[4,5]チエノ[2,3-d]ピリミジン-4-オン CAS No. 315239-10-2](/img/structure/B380246.png)
2-(アリルスルファニル)-3,5,6,7-テトラヒドロ-4H-シクロペンタ[4,5]チエノ[2,3-d]ピリミジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The addition of the allylsulfanyl group is usually performed via a nucleophilic substitution reaction.
Reagents: allyl bromide and thiourea.
Conditions: room temperature in an anhydrous solvent like dimethylformamide (DMF).
Industrial Production Methods
For large-scale production, the process is often optimized to maximize yield and minimize costs. Common strategies include:
Use of flow reactors to maintain consistent reaction conditions.
Implementation of continuous synthesis processes.
Recycling of solvents and reagents to reduce waste.
科学的研究の応用
2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one finds use in:
Chemistry:
As a building block in organic synthesis.
For developing new materials with unique properties.
Biology:
Studied for its potential biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
Investigated as a lead compound for drug development.
Potential for modulating specific biological pathways due to its structure.
Industry:
Utilized in the creation of specialized polymers and materials.
Applications in coatings, adhesives, and other materials.
作用機序
Target of Action
The primary targets of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one are protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . They are frequently used as molecular therapeutic targets in clinical oncology .
Mode of Action
The compound interacts with its targets, the PKs, resulting in the inhibition of these enzymes . This inhibition can solve a variety of cellular communication problems, making the use of PK inhibitors increasingly important in cancer treatment .
Biochemical Pathways
The compound affects the cyclic nucleotide signaling pathway . The cyclic nucleotides, 3′,5′-cyclic adenosine monophosphate (cAMP) and 3′,5′-cyclic guanosine monophosphate (cGMP), are second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The availability of cyclic nucleotides is controlled by their rate of synthesis through activation of adenylate and guanylate cyclase and their rate of degradation by phosphodiesterases (PDEs) that hydrolyse cAMP and cGMP to inactive nucleotide monophosphates .
Pharmacokinetics
It is known that the compound exhibits significant inhibitory activity against its target enzymes .
Result of Action
The compound has been shown to possess cytotoxic activity on cancer cell lines . It inhibits the proliferation of cancer cells, leading to their death . The most sensitive to this compound was the melanoma cell line MDA-MB-435 .
生化学分析
Biochemical Properties
2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in cell proliferation and apoptosis, such as caspases and kinases . The nature of these interactions often involves the inhibition of enzyme activity, leading to the modulation of cellular processes. For instance, the compound’s interaction with kinases can result in the inhibition of phosphorylation events, which are crucial for cell signaling pathways .
Cellular Effects
The effects of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapy . Additionally, the compound can affect the expression of genes involved in cell cycle regulation, further contributing to its antiproliferative effects .
Molecular Mechanism
The molecular mechanism of action of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It has been shown to bind to the active sites of enzymes, thereby inhibiting their activity. For example, its binding to kinases can prevent the phosphorylation of target proteins, disrupting cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its antiproliferative and pro-apoptotic effects in vitro, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one vary with different dosages in animal models . At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that can be excreted from the body . The compound’s effects on metabolic flux and metabolite levels have also been studied, revealing its potential to modulate metabolic pathways involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one within cells and tissues involve interactions with various transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity . Studies have shown that the compound can accumulate in tumor tissues, enhancing its anticancer effects .
Subcellular Localization
The subcellular localization of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is critical for its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological effects . For example, its presence in the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors .
準備方法
Synthetic Routes and Reaction Conditions
Initial Thieno[2,3-d]pyrimidinone Core Formation:
Starting with cyclopentanone, the core can be synthesized through a series of cyclization reactions.
Reagents: sulfur, ammonia, and appropriate catalysts.
Conditions: typically involves heating under reflux and maintaining an inert atmosphere to prevent oxidation.
化学反応の分析
Types of Reactions
Oxidation:
Oxidation of the allylsulfanyl group can yield sulfoxides or sulfones.
Reagents: hydrogen peroxide or peracids.
Conditions: mild to moderate temperatures to control the extent of oxidation.
Reduction:
Reduction of the thieno[2,3-d]pyrimidinone core can yield dihydro- or tetrahydro-derivatives.
Reagents: lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: typically performed in an inert atmosphere.
Substitution:
Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the core.
Reagents: halides, acids, or organometallic compounds.
Conditions: variable, depending on the desired substituent.
Major Products
Oxidation Products: sulfoxides, sulfones.
Reduction Products: dihydro- and tetrahydro-thieno[2,3-d]pyrimidinones.
Substitution Products: various derivatives depending on the introduced substituent.
類似化合物との比較
2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique compared to:
Thieno[2,3-d]pyrimidines:
Lacks the allylsulfanyl group, making them less versatile in biological interactions.
Cyclopentapyrimidines:
Do not possess the thieno-fused structure, resulting in different electronic properties.
Allylsulfanyl Derivatives:
This compound stands out due to its unique combination of a thieno[2,3-d]pyrimidinone core and an allylsulfanyl group, providing a versatile platform for scientific exploration and application.
特性
IUPAC Name |
10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-2-6-16-12-13-10(15)9-7-4-3-5-8(7)17-11(9)14-12/h2H,1,3-6H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIUSTWHCNRNMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
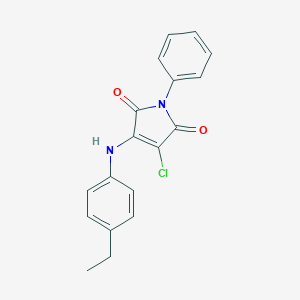
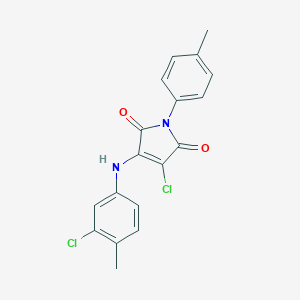
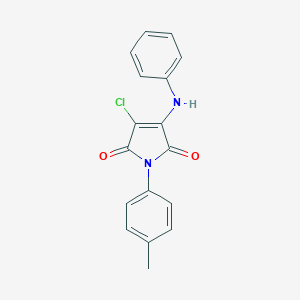
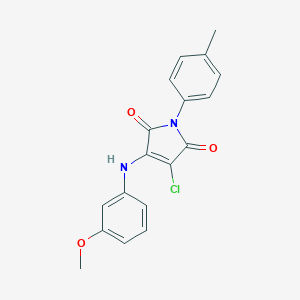
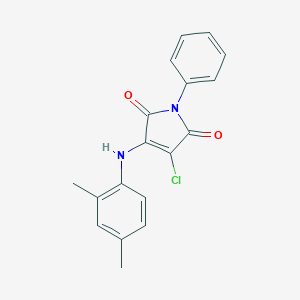

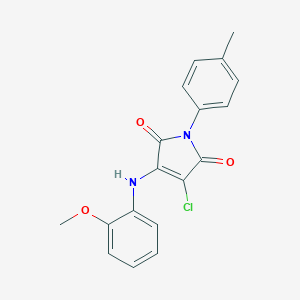

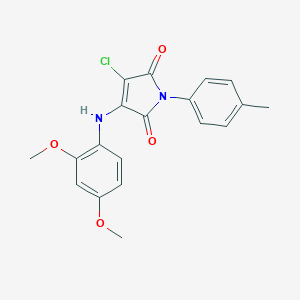
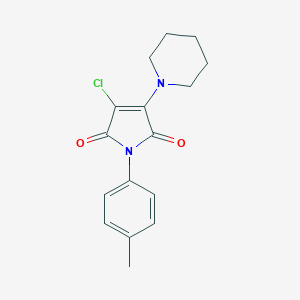
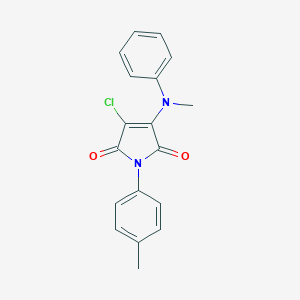
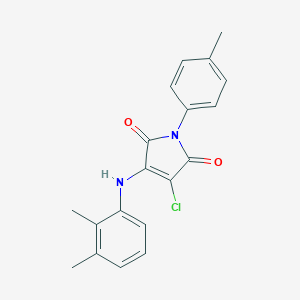
![propyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B380180.png)
